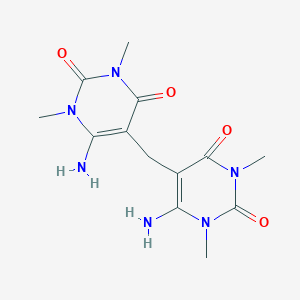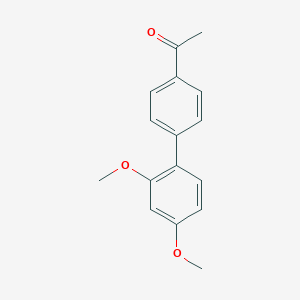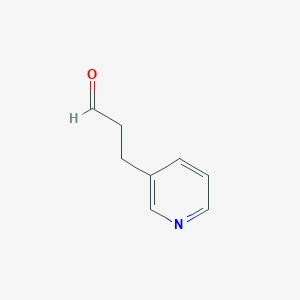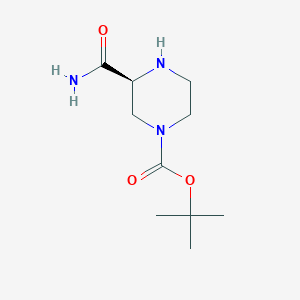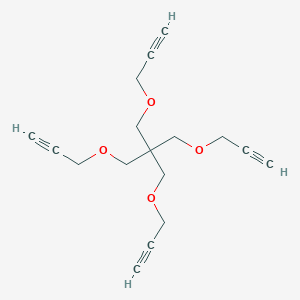
Tetrakis(2-propynyloxymethyl) methane
Übersicht
Beschreibung
Tetrakis(2-propynyloxymethyl) methane is a chemical compound with the molecular formula C17H20O4 . It is used in the preparation of Aminoglycoside Cyclic Oligosaccharides as Multimeric P- and E-selectin antagonists .
Synthesis Analysis
A series of amphiphilic conetworks (APCNs) with well-defined molecular structures were prepared via a copper-catalyzed 1,3-dipolar azide–alkyne cycloaddition (CuAAC) of tetrakis (2-propynyloxymethyl)methane (TMOP), diazide end-functionalized triblock copolymers of poly (ε-caprolactone) with poly (ethylene glycol) (N3-PCL-PEG-PCL-N3) .Molecular Structure Analysis
The molecular formula of Tetrakis(2-propynyloxymethyl) methane is C17H20O4 . The IUPAC name of Tetrakis(2-propynyloxymethyl) methane is 1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane . The InChI of Tetrakis(2-propynyloxymethyl) methane is InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2 .Chemical Reactions Analysis
Tetrakis(2-propynyloxymethyl)methane is used in the synthesis of Aminoglycoside Cyclic Oligosaccharides .Physical And Chemical Properties Analysis
The molecular weight of Tetrakis(2-propynyloxymethyl)methane is 288.34 g/mol . It has a melting point of >47°C (dec.) . It is slightly soluble in Chloroform and Ethyl Acetate when sonicated . It is a solid substance that ranges in color from Light Orange to Very Dark Brown Waxy .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques : Tetrakis(2-propynyloxymethyl) methane has been synthesized through nucleophilic aromatic substitution and other methods, contributing to the development of new chemical compounds and families (Matsumoto, Kannami, & Oda, 2003).
- Crystal Structure Analysis : Studies involving tetrakis(2-propynyloxymethyl) methane and related compounds often focus on elucidating their molecular structures, which is crucial for understanding their physical and chemical properties (Matsumoto et al., 2002).
Material Science and Engineering
- Construction of Metal-Organic Frameworks : This compound has been used to create highly porous metal-organic frameworks (MOFs), which are valuable for gas adsorption and separation, indicating potential applications in environmental and material sciences (Lin et al., 2013).
- Photoluminescent Materials : Its derivatives have been synthesized for use in light-emitting devices, underscoring the importance of these compounds in developing advanced photoluminescent materials (Yeh et al., 2001).
Chemical Reactivity and Applications
- Chemical Reactions and Transformations : Research has explored the reactivity of tetrakis(2-propynyloxymethyl) methane in various chemical reactions, leading to the synthesis of new compounds with unique properties, such as benzannulation products (Quast, Nieger, & Dötz, 2000).
- Formation of Inclusion Compounds : Studies have examined the ability of these compounds to form inclusion compounds with different solvents, providing insights into their potential use in host-guest chemistry applications (Thaimattam et al., 2001).
Electronics and Optoelectronics
- Use in Electronic Devices : Derivatives of tetrakis(2-propynyloxymethyl) methane have been designed for hole-transport applications in organic light-emitting diodes (OLEDs), highlighting their significance in the field of electronics (Zhao, Tanjutco, & Thayumanavan, 2001).
Eigenschaften
IUPAC Name |
1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h1-4H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIYZQCDULGYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(COCC#C)(COCC#C)COCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(2-propynyloxymethyl) methane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





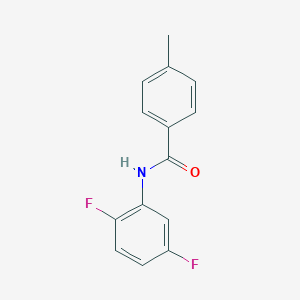
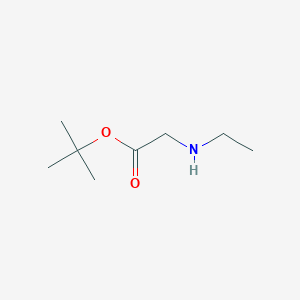
![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)


![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)

